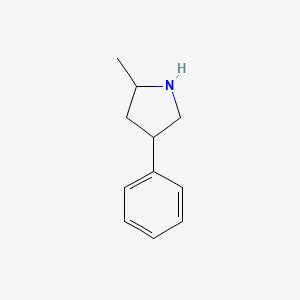

2-Methyl-4-phenylpyrrolidine

Overview

Description

2-Methyl-4-phenylpyrrolidine (MPP+) is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and animals. MPP+ is a metabolite of the drug MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which was accidentally synthesized and found to cause Parkinson's disease in drug users. MPP+ has since been used extensively in research to study the mechanisms of Parkinson's disease and to develop treatments for the disease.

Scientific Research Applications

Synthesis of 2-Methyl-4-phenylpyrrolidine Derivatives : The synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Application in Bromodomain Inhibition : Substituted 1-methyl-4-phenylpyrrolidin-2-ones have been designed as N-methylpyrrolidone-derived bromodomain inhibitors. These derivatives have been synthesized and show improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).

Arylation of N-phenylpyrrolidine : A method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group has been developed. This process uses Ru(H)2(CO)(PCy3)3 as the catalyst and has potential applications in functionalizing pyrrolidine derivatives (Sezen & Sames, 2005).

Neuroprotective Drugs : A study on 2R,4R-aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) indicates that it acts as an agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, protecting neurons against excitotoxic degeneration. This encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

Antibacterial Activity : Research on structure-activity relationships of 1beta-methyl-2-[(3S,5R)-5-(4-aminomethylphenyl)pyrrolidin-3-ylthio]carbapenems suggests that certain side-chain structures enhance antibacterial activity against MRSA and Pseudomonas aeruginosa strains (Sato et al., 2002).

Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, have been synthesized and converted to useful intermediates (Singh & Umemoto, 2011).

Catalytic Henry Reactions : A cis-2-aminomethyl-5-phenylpyrrolidine, derived from methyl Boc-L-pyroglutamate, has been used as a chiral ligand for Cu(II)-catalysed Henry reactions, achieving excellent yields and superb levels of enantiocontrol (Scharnagel et al., 2014).

Safety and Hazards

The safety information for 2-Methyl-4-phenylpyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrrolidine derivatives, which include 2-methyl-4-phenylpyrrolidine, are known to interact with various biological targets . For instance, some pyrrolidine analogs have been found to inhibit lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some pyrrolidine analogs can inhibit the activity of enzymes, thereby altering the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, inhibition of LSD1 by some pyrrolidine analogs can affect histone methylation patterns, thereby influencing gene expression .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives are known to have diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of pyrrolidine derivatives .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenylpyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamines. The interaction between this compound and MAO-B leads to the inhibition of the enzyme’s activity, which can affect the levels of neurotransmitters in the brain .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in neuronal cells, leading to increased production of reactive oxygen species (ROS) and subsequent cell damage . This compound also affects the expression of genes involved in apoptosis and autophagy, thereby influencing cell survival and death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of MAO-B, inhibiting its activity and leading to an increase in the levels of monoamines such as dopamine and serotonin . This inhibition can result in altered neurotransmission and has implications for neurological disorders. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions but can degrade over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant neurotoxic effects, including dopaminergic neuron damage and motor deficits . These dose-dependent effects are crucial for understanding the therapeutic and toxicological potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its neurotoxic effects . Additionally, it can be distributed to other tissues, including the liver and kidneys, where it undergoes further metabolism and excretion.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . The compound’s localization to other organelles, such as the endoplasmic reticulum and lysosomes, can also affect cellular processes and contribute to its overall biochemical effects.

Properties

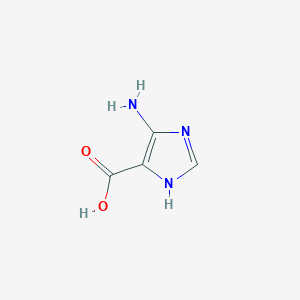

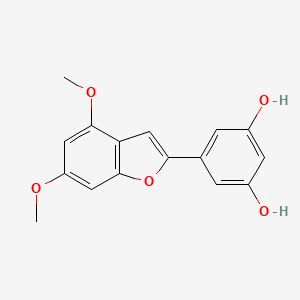

IUPAC Name |

2-methyl-4-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFFHJJRTWGOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989395 | |

| Record name | 2-Methyl-4-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-14-4 | |

| Record name | NSC56584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.